
1-(3-Fluoro-4-nitrobenzoyl)-2-imidazolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Fluoro-4-nitrobenzoyl)-2-imidazolidinone is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorine atom and a nitro group attached to a benzoyl moiety, which is further linked to an imidazolidinone ring. The unique structural features of this compound make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoro-4-nitrobenzoyl)-2-imidazolidinone typically involves the reaction of 3-fluoro-4-nitrobenzoyl chloride with imidazolidinone. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:
Preparation of 3-Fluoro-4-nitrobenzoyl chloride: This intermediate is synthesized by reacting 3-fluoro-4-nitrobenzoic acid with thionyl chloride or oxalyl chloride.
Formation of this compound: The 3-fluoro-4-nitrobenzoyl chloride is then reacted with imidazolidinone in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and minimize production costs. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Fluoro-4-nitrobenzoyl)-2-imidazolidinone undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom and nitro group on the benzoyl moiety can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The imidazolidinone ring can undergo oxidation under specific conditions to form corresponding oxides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used in hydrogenation reactions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Imidazolidinones: Nucleophilic substitution reactions result in various substituted imidazolidinones.
Aplicaciones Científicas De Investigación
1-(3-Fluoro-4-nitrobenzoyl)-2-imidazolidinone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(3-Fluoro-4-nitrobenzoyl)-2-imidazolidinone involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable candidate for drug development. The imidazolidinone ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
1-(3-Fluoro-4-nitrobenzoyl)-2-imidazolidinone can be compared with similar compounds such as:
3-Fluoro-4-nitrobenzoyl chloride: This compound is a precursor in the synthesis of this compound and shares similar structural features.
4-Fluoro-3-nitrobenzoyl chloride: Another related compound with a different substitution pattern on the benzoyl moiety.
3-Fluoro-4-nitrobenzoic acid: This compound is used in the synthesis of 3-fluoro-4-nitrobenzoyl chloride and has similar chemical properties.
The uniqueness of this compound lies in its combination of a fluorine atom, nitro group, and imidazolidinone ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H8FN3O4 |
|---|---|
Peso molecular |
253.19 g/mol |
Nombre IUPAC |
1-(3-fluoro-4-nitrobenzoyl)imidazolidin-2-one |
InChI |
InChI=1S/C10H8FN3O4/c11-7-5-6(1-2-8(7)14(17)18)9(15)13-4-3-12-10(13)16/h1-2,5H,3-4H2,(H,12,16) |
Clave InChI |
KXYHYLMUXJOOKZ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(=O)N1)C(=O)C2=CC(=C(C=C2)[N+](=O)[O-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



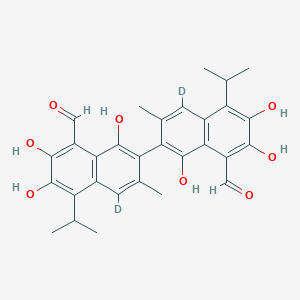
![chloromethyl-[4-[(7-chloroquinolin-4-yl)amino]pentyl]-ethyl-(2-hydroxyethyl)azanium;iodide](/img/structure/B13443880.png)
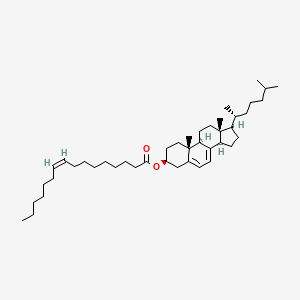

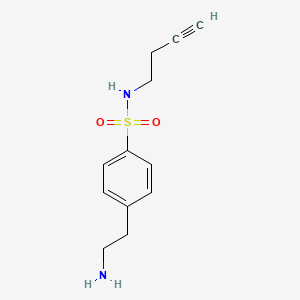
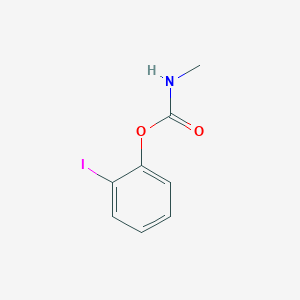
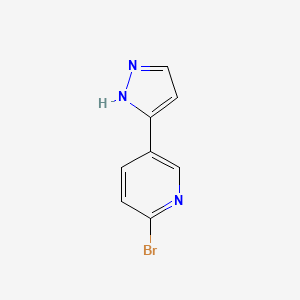
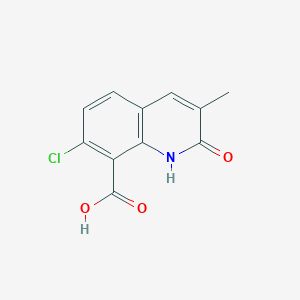

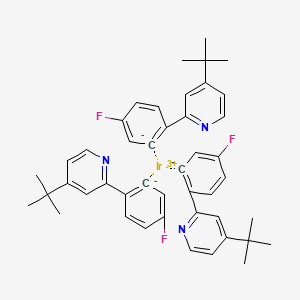

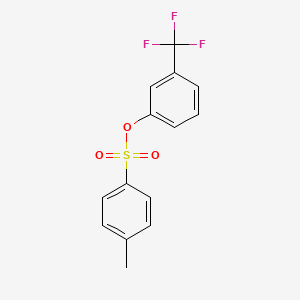
![Tert-butyl 4-[(6-fluoroquinolin-2-YL)methyl]piperazine-1-carboxylate](/img/structure/B13443950.png)
